Piperacilloic Acid

Pharmaceutical Analysis Method Validation Quality Control

Procure Piperacilloic Acid (CAS 64817-22-7), the primary hydrolytic degradation product of Piperacillin, officially designated as Piperacillin EP Impurity B. Substitution with generic penicilloic acids compromises analytical specificity, making this certified reference standard indispensable for USP/EP compliant stability-indicating methods and pharmacokinetic studies.

Molecular Formula C23H29N5O8S
Molecular Weight 535.572
CAS No. 64817-22-7
Cat. No. B584594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperacilloic Acid
CAS64817-22-7
Synonyms[2R-[2α[R*(R*)],4β]]-4-Carboxy-α-[[[[(4-ethyl-2,3-dioxo-1-piperazinyl)_x000B_carbonyl]amino]phenylacetyl]amino]-5,5-dimethyl-2-thiazolidineacetic Acid;  α-(4-Ethyl-2,3-dioxo-1-piperazinecarboxamido)benzylpenicilloic Acid (T 1220 B);  Piperacillin EP Impurity
Molecular FormulaC23H29N5O8S
Molecular Weight535.572
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O
InChIInChI=1S/C23H29N5O8S/c1-4-27-10-11-28(19(31)18(27)30)22(36)25-13(12-8-6-5-7-9-12)16(29)24-14(20(32)33)17-26-15(21(34)35)23(2,3)37-17/h5-9,13-15,17,26H,4,10-11H2,1-3H3,(H,24,29)(H,25,36)(H,32,33)(H,34,35)/t13-,14+,15+,17-/m1/s1
InChIKeyOKSUEATVFIVTFV-WBTNSWJXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperacilloic Acid: A Critical Degradation Marker and Impurity Standard for Piperacillin-Based Pharmaceuticals


Piperacilloic Acid (CAS 64817-22-7) is the primary degradation product and a major metabolite of the broad-spectrum beta-lactam antibiotic Piperacillin. Formed via hydrolysis of the beta-lactam ring, it is officially designated as Piperacillin EP Impurity B . This compound is essential for pharmaceutical quality control, method validation, and stability studies, as its presence is a key indicator of Piperacillin degradation . Its chemical formula is C23H29N5O8S and its molecular weight is 535.57 g/mol .

Why Piperacilloic Acid Cannot Be Substituted by Generic Penicilloic Acids or Other Piperacillin Impurities in Analytical and Research Workflows


Substituting Piperacilloic Acid with generic penicilloic acids, such as Ampicilloic acid , or with structurally related piperacillin impurities like Monodecarboxy Piperacilloic Acid (EP Impurity C) , is scientifically invalid due to significant differences in molecular structure, analytical behavior, and regulatory specificity. These compounds exhibit distinct chromatographic retention times and mass spectrometric fragmentation patterns . Using an incorrect reference standard compromises the accuracy, specificity, and sensitivity of validated analytical methods, leading to regulatory non-compliance (e.g., with USP/EP monographs) and potential failure in demonstrating pharmaceutical stability or purity [1].

Quantitative Evidence for the Selection of Piperacilloic Acid Over Closest Analogs


High-Purity Reference Standard for Method Validation: Quantified by HPLC and LC-MS/MS

Piperacilloic Acid is available as a rigorously characterized reference standard with a purity of ≥98.5% (HPLC), confirmed by NMR, HRMS, and elemental analysis . This level of purity and characterization is critical for its role as a primary standard in analytical method development. In validated HPLC methods, it demonstrates a resolution >2.0 from the parent drug Piperacillin and achieves a limit of quantitation (LOQ) of 0.1 μg/mL . This specificity and sensitivity are essential for accurately detecting and quantifying this degradation product at trace levels in drug substances and finished products, a requirement that cannot be met by less characterized or lower-purity alternatives.

Pharmaceutical Analysis Method Validation Quality Control

Distinct Chromatographic and Structural Identity from Monodecarboxy Piperacilloic Acid

Piperacilloic Acid (EP Impurity B) is structurally and chromatographically distinct from its close analog, Monodecarboxy Piperacilloic Acid (EP Impurity C) . This differentiation is not merely academic; it is a practical necessity for accurate impurity profiling. While specific retention times are method-dependent, the two compounds have different molecular weights (535.57 vs. 491.56 g/mol) and molecular formulas (C23H29N5O8S vs. C22H29N5O6S) . This fundamental difference ensures they are resolved by validated HPLC methods and produce unique mass spectral signatures, allowing for their unambiguous identification and quantification in stability-indicating assays.

Impurity Profiling LC-MS/MS Structural Elucidation

Quantified Long-Term and Solution Stability Profile for Reference Standard Use

In contrast to the labile nature of the parent antibiotic Piperacillin [1], Piperacilloic Acid as a reference standard exhibits a defined and highly stable shelf life when stored under recommended conditions. Vendor specifications guarantee a 36-month shelf life when stored at -20°C in the dark, with a quantified degradation rate of less than 1% in an acetonitrile-water solution over a 3-month period . This data provides procurement and laboratory managers with a verifiable metric for long-term storage and usage, minimizing the risk of using a degraded standard and ensuring consistent, reliable analytical results over time.

Stability Studies Reference Standard Management Analytical Method Validation

Defined Biological Inactivity: Essential Negative Control for Antimicrobial Research

Piperacilloic Acid is recognized as the biologically inactive degradation product of Piperacillin, resulting from the hydrolysis of the beta-lactam ring which is essential for antibacterial activity . This is in direct contrast to the parent compound, Piperacillin, which is a potent broad-spectrum bactericidal agent [1]. This established lack of activity is not a limitation but a key differentiating feature for research applications. It allows Piperacilloic Acid to serve as a definitive negative control in experiments designed to dissect the specific mechanism of action of Piperacillin or to study drug metabolism and inactivation pathways without confounding antibacterial effects.

Antibacterial Activity Metabolite Profiling Mode of Action Studies

Key Application Scenarios for Piperacilloic Acid Driven by Quantitative Evidence


Pharmaceutical Quality Control and Regulatory Submission

Piperacilloic Acid is indispensable as a certified reference standard (EP Impurity B) for the development and validation of stability-indicating HPLC and LC-MS/MS methods. Its high purity (≥98.5%) and the ability to achieve a resolution >2.0 from Piperacillin are critical for meeting USP and EP monograph requirements for impurity testing in Piperacillin drug substances and finished products . This ensures accurate quantification of degradation products, a key component of regulatory filings (e.g., ANDA, DMF).

Long-Term Stability and Forced Degradation Studies

Due to its defined and quantifiable stability profile (36-month shelf life at -20°C, <1% degradation in solution over 3 months), Piperacilloic Acid serves as a reliable marker for monitoring the degradation of Piperacillin formulations under various stress conditions (e.g., heat, humidity, pH) . Its presence and concentration over time provide a direct, quantifiable measure of product stability and shelf life, directly supporting pharmaceutical development and manufacturing.

Pharmacokinetic and Drug Metabolism Research

As the major inactive metabolite of Piperacillin, Piperacilloic Acid is the definitive analytical target for studying the in vivo disposition and elimination of the drug . Its distinct molecular weight (535.57 g/mol) allows for specific and sensitive quantification in biological matrices (plasma, urine) using LC-MS/MS, providing critical data for understanding Piperacillin's pharmacokinetic profile without interference from the active parent compound .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperacilloic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.